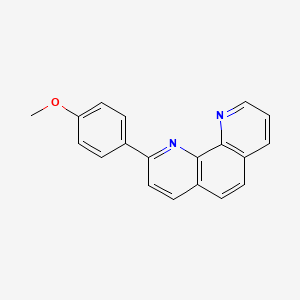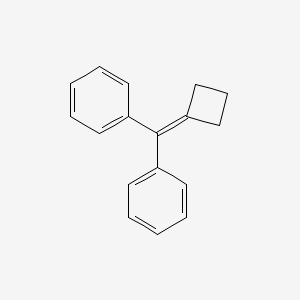
Benzene, 1,1'-(cyclobutylidenemethylene)bis-
Übersicht
Beschreibung
Benzene, 1,1’-(cyclobutylidenemethylene)bis-: is an organic compound with the molecular formula C17H16. It consists of a cyclobutylidene group linked to two benzene rings through a methylene bridge. This compound is characterized by its unique structure, which includes a four-membered cyclobutyl ring and two aromatic benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(cyclobutylidenemethylene)bis- typically involves the reaction of cyclobutylidene intermediates with benzene derivatives. One common method is the Friedel-Crafts alkylation, where cyclobutylidene chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of Benzene, 1,1’-(cyclobutylidenemethylene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1,1’-(cyclobutylidenemethylene)bis- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon. The reduction typically targets the cyclobutylidene group, converting it into a cyclobutane ring.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine or nitric acid can introduce substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide or nitric acid with sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclobutane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,1’-(cyclobutylidenemethylene)bis- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and polymers.
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is also investigated for its potential use in drug development, particularly in designing molecules that can interact with specific protein targets.
Industry: In the industrial sector, Benzene, 1,1’-(cyclobutylidenemethylene)bis- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and high-performance polymers.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(cyclobutylidenemethylene)bis- involves its interaction with various molecular targets. The compound’s aromatic rings can participate in π-π interactions with other aromatic systems, while the cyclobutylidene group can undergo ring-opening reactions under certain conditions. These interactions and reactions enable the compound to exert its effects in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,1’-(1-butenylidene)bis-
- Benzene, 1,1’-(1-propenylidene)bis-
- Benzene, 1,1’-(1-ethenylidene)bis-
Comparison: Benzene, 1,1’-(cyclobutylidenemethylene)bis- is unique due to its cyclobutylidene group, which imparts distinct reactivity and stability compared to its analogs with different alkylidene groups. The presence of the four-membered ring in the cyclobutylidene group introduces ring strain, influencing the compound’s chemical behavior and making it a valuable intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
[cyclobutylidene(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)17(16-12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVVTHBFDIVZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454690 | |
| Record name | Benzene, 1,1'-(cyclobutylidenemethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-53-7 | |
| Record name | Benzene, 1,1'-(cyclobutylidenemethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


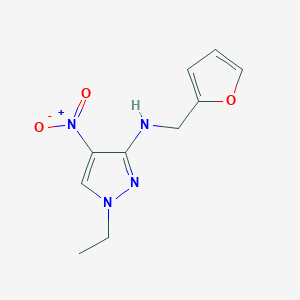
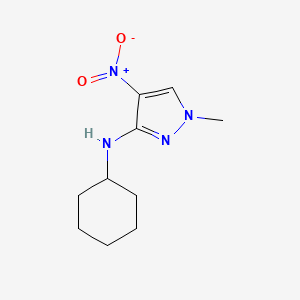
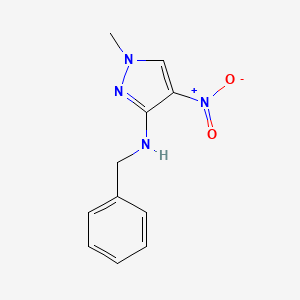

![4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid](/img/structure/B3047632.png)

![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3047640.png)

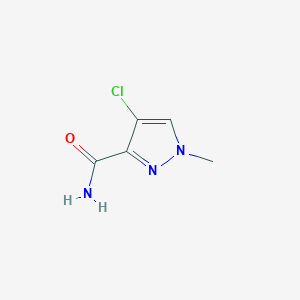
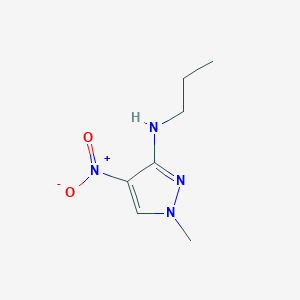
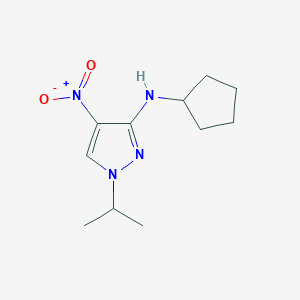
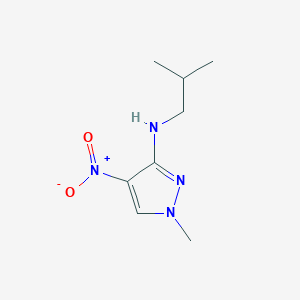
![{4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]phenyl}acetic acid](/img/structure/B3047650.png)
